molecular formula C8H9BrN2O B12858695 1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one

1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one

Cat. No.: B12858695
M. Wt: 229.07 g/mol
InChI Key: IGBGZLCIVXUAAD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-chloropyridine with methylamine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. These processes are typically carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines .

Scientific Research Applications

1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. It is believed to act as an electron donor, participating in redox reactions. Additionally, it may bind to specific proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 5-Acetyl-2-bromopyridine
  • 1-(5-Bromo-2-pyridyl)ethanone

Comparison: 1-(5-Bromo-2-(methylamino)pyridin-3-yl)ethan-1-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

1-[5-bromo-2-(methylamino)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5(12)7-3-6(9)4-11-8(7)10-2/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBGZLCIVXUAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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